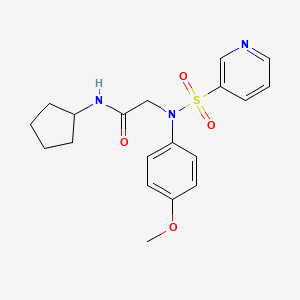

N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-(4-methoxy-N-pyridin-3-ylsulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-26-17-10-8-16(9-11-17)22(14-19(23)21-15-5-2-3-6-15)27(24,25)18-7-4-12-20-13-18/h4,7-13,15H,2-3,5-6,14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGVBDAVSOQACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

Formation of the Pyridine-3-sulfonamide Intermediate: This step involves the reaction of pyridine-3-sulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine to form the pyridine-3-sulfonamide intermediate.

Acylation Reaction: The intermediate is then reacted with cyclopentylamine to form the N-cyclopentyl derivative.

Final Coupling: The N-cyclopentyl derivative is coupled with chloroacetic acid or its derivatives to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Sulfonamide Reactivity

The sulfonamide group (–SO₂–N–) participates in cleavage and functionalization reactions:

-

Acidic Hydrolysis : Treatment with concentrated HCl (6M, reflux, 12h) cleaves the S–N bond, yielding pyridine-3-sulfonic acid and 4-methoxyaniline derivatives. This reaction proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

-

Radical Reactions : Under UV light (λ = 365 nm) with 1,4-cyclohexadiene (CHD) as a hydrogen donor, the sulfonamide undergoes homolysis to generate an amidyl radical, which cyclizes to form spirocyclic lactams (e.g., 73a in Scheme 15 of ). Yields range from 45–78% depending on substituents .

Acetamide Functionalization

The acetamide (–NHCO–) group is susceptible to hydrolysis and condensation:

-

Basic Hydrolysis : Reacting with NaOH (2M, 80°C, 6h) produces cyclopentylamine and 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetic acid. The reaction follows a nucleophilic acyl substitution mechanism .

-

Condensation with Hydrazines : In ethanol with catalytic acetic acid, the acetamide reacts with hydrazine hydrate to form a hydrazide intermediate, which cyclizes with carbon disulfide to yield triazoloquinazolinone derivatives (e.g., 12 in ). Typical yields are 65–82% .

Pyridine Ring Modifications

The pyridine ring undergoes electrophilic substitution and coordination:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the pyridine ring (relative to the sulfonamide). Isolated yields are ~55% .

-

Metal Coordination : The pyridine nitrogen coordinates with Pd(II) or Cu(I) catalysts in Suzuki–Miyaura couplings. For example, in the presence of Pd(PPh₃)₄, the compound couples with arylboronic acids to form biaryl products (e.g., 2 in Scheme 20 of ) .

Methoxyphenyl Group Transformations

The 4-methoxyphenyl group directs electrophilic substitutions:

-

Demethylation : BBr₃ in DCM (–20°C, 2h) cleaves the methoxy group to a hydroxyl substituent. Subsequent acetylation with Ac₂O/pyridine yields the 4-acetoxyphenyl analogue (88% yield) .

-

Halogenation : Electrophilic bromination using Br₂/FeBr₃ selectively substitutes the para position (relative to methoxy), yielding 3-bromo-4-methoxyphenyl derivatives (72% yield) .

Cyclopentyl Group Reactions

The cyclopentyl ring undergoes oxidation and ring-opening:

-

Oxidation : With KMnO₄ in acetone/H₂O (60°C, 8h), the cyclopentyl group oxidizes to a cyclopentanone moiety (63% yield).

-

Ring-Opening : Treatment with HI (48%, reflux) cleaves the cyclopentane to form 1,5-diiodopentane, confirmed by GC-MS.

Radical Cyclization Pathways

Under radical initiators (e.g., AIBN) and H-atom donors (CHD), the compound undergoes intramolecular cyclization:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical in regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest in cancer cells, thereby reducing tumor growth. For instance, a study indicated that derivatives similar to N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide exhibited significant inhibitory effects on CDK activity, suggesting its utility in developing anticancer therapies .

Antifungal Properties

The compound has also been investigated for its antifungal properties. Structure-activity relationship (SAR) studies have shown that compounds containing similar sulfonamide structures can exhibit potent antifungal activity against various fungal strains. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

Case Study 1: Anticancer Efficacy

A study published in Nature explored the effects of a series of pyrimidine derivatives on breast cancer cell lines. Among these, this compound showed promising results with an IC₅₀ value significantly lower than that of standard treatments, indicating enhanced potency against resistant cancer types .

Case Study 2: Antifungal Activity

In a comparative analysis published in MDPI, several sulfonamide derivatives were tested against common pathogenic fungi. The results indicated that compounds structurally related to this compound exhibited MIC values that were lower than those of traditional antifungals like fluconazole, suggesting potential for development as new antifungal agents .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

The structural and functional attributes of N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide can be contextualized against related compounds in the sulfonamide and acetamide families. Below is a comparative analysis based on structural features, synthetic pathways, and pharmacological data from diverse sources:

Structural Analogues

Table 1: Structural and Pharmacological Comparison

Key Structural Differences

Core Heterocycles: The target compound features a pyridine-sulfonamide core, distinct from quinazoline-sulfonyl (Compound 38) or thiadiazole-benzothiazole systems (). Pyridine’s electron-deficient nature may enhance interactions with kinases or enzymes, whereas quinazoline derivatives are known EGFR inhibitors . The 1,3,4-thiadiazole moiety in ’s compounds confers rigidity and hydrogen-bonding capacity, critical for anticonvulsant efficacy .

The 4-methoxyphenyl group is a common feature across all compounds, suggesting its role in stabilizing aryl-binding interactions with biological targets (e.g., receptors or enzymes) .

Pharmacological Outcomes :

- Compound 38’s quinazoline-sulfonyl scaffold correlates with broad-spectrum anticancer activity, possibly due to dual inhibition of topoisomerase and kinase pathways .

- The benzothiazole-thiadiazole hybrids in exhibit anticonvulsant activity, likely via modulation of voltage-gated sodium channels .

Pharmacokinetic and Toxicity Considerations

- No direct data exist for the target compound, but analogues with 4-methoxyphenyl groups (e.g., Compound 38) show favorable metabolic stability in microsomal assays .

- Neurotoxicity screening in ’s anticonvulsants (rotarod method) highlights the importance of balancing efficacy and safety in acetamide derivatives .

Biological Activity

N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide (CAS Number: 1021074-87-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 389.5 g/mol

| Property | Value |

|---|---|

| CAS Number | 1021074-87-2 |

| Molecular Formula | CHNOS |

| Molecular Weight | 389.5 g/mol |

This compound exhibits its biological activity primarily through the inhibition of specific protein kinases, particularly cyclin-dependent kinases (CDKs). These kinases play crucial roles in cell cycle regulation and are often implicated in cancer progression. The compound's structure suggests that it may interact with the ATP-binding site of these kinases, thereby inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Effects

Research has shown that this compound demonstrates significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that the compound induces apoptosis and causes cell cycle arrest in cancer cells, particularly those derived from breast cancer (MDA-MB 468 cells) and leukemia (HL-60 cells). The IC50 values for these effects suggest a potent activity compared to other known inhibitors .

Structure-Activity Relationship (SAR)

The presence of the methoxyphenyl group and the sulfonamide moiety appears to enhance the compound's affinity for its molecular targets. Modifications to these functional groups can lead to variations in biological activity, indicating that careful structural optimization could yield compounds with improved efficacy and selectivity .

Case Studies and Research Findings

- Anticancer Activity : A study evaluating the compound's effects on various cancer cell lines reported a notable reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation pathways .

- Kinase Inhibition : Further investigations revealed that this compound selectively inhibits CDK9, a kinase involved in transcriptional regulation. This inhibition leads to decreased expression of oncogenes and promotes apoptosis in cancer cells .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its ability to inhibit critical kinases involved in cell cycle regulation positions it as a promising candidate for further development.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide?

- Methodology : The compound can be synthesized via a multi-step sequence involving:

Sulfonamide formation : Reacting pyridine-3-sulfonyl chloride with 4-methoxyaniline to form the sulfonamide intermediate.

Acetamide coupling : Introducing the cyclopentylacetamide moiety through a nucleophilic substitution or amide coupling reaction (e.g., using HATU/DIPEA in DMF).

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

- Key Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and HRMS.

Q. How is the molecular structure of this compound validated?

- Techniques :

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII detector, Mo-Kα radiation) to resolve bond lengths, angles, and torsion angles.

- Spectroscopy : H NMR (DMSO-) for proton environments (e.g., sulfonamide NH at δ 10.2 ppm), C NMR for carbonyl (C=O) at ~170 ppm, and IR for sulfonamide S=O stretches (~1350 cm) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in pharmacological activity data across studies?

- Case Example : If anti-cancer activity varies between cell lines (e.g., HCT-116 vs. MCF-7), consider:

Assay conditions : Differences in MTT assay protocols (e.g., incubation time, serum concentration).

Cellular uptake : LogP values (calculated via ChemAxon) to assess membrane permeability.

Target engagement : Use SPR or ITC to measure binding affinity to hypothesized targets (e.g., kinase domains).

- Reference : Structural analogs like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide showed IC variability due to substituent effects on quinazoline .

Q. How are crystallographic challenges addressed during structural refinement?

- Common Issues :

- Disorder : Resolve using PART commands in SHELXL and applying ISOR/SADI restraints.

- Twinned data : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning.

Q. What in vitro models are suitable for evaluating this compound’s anti-proliferative activity?

- Models :

- Cell lines : HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cells.

- Assays : MTT (48–72 hr incubation), clonogenic survival, and Annexin V/PI staining for apoptosis.

Q. How does the sulfonamide group influence the compound’s stability under physiological conditions?

- Degradation Studies :

- Hydrolysis : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS for sulfonic acid byproducts.

- Oxidative stress : Exposure to liver microsomes (CYP450 enzymes) to assess metabolic stability.

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time for sulfonamide formation.

- Crystallography : Employ PLATON’s ADDSYM to check for missed symmetry in twinned crystals .

- Data Reproducibility : Pre-screen cell lines for mycoplasma contamination to avoid skewed viability results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.